BenchChemオンラインストアへようこそ!

N-(2,5-dimethoxyphenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide

hDHODH inhibition IC₅₀ enzyme assay

This specific 1,2,3-triazole-benzamide hybrid is a scaffold-hopping analog of teriflunomide, retaining low-µM hDHODH inhibition (IC50 2.1 µM) and PBMC antiproliferative activity. It is strictly differentiated from close analogs by its unique 2,5-dimethoxyaniline and 5-methyltriazole substitution. These structural features are non-interchangeable; alternative regioisomers cause up to a 3.4-fold potency loss. With a distinct clogD₇.₄ of 2.8 and dual A3 receptor binding (Ki 1.81 µM), this compound serves as a precise chemical tool for dissecting pyrimidine depletion and adenosinergic signaling in RA/MS models, enabling reproducible SAR comparisons against reference compounds 4d and 5j.

Molecular Formula C18H18N4O3
Molecular Weight 338.4 g/mol
Cat. No. B4436390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,5-dimethoxyphenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide
Molecular FormulaC18H18N4O3
Molecular Weight338.4 g/mol
Structural Identifiers
SMILESCC1=CN=NN1C2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)OC)OC
InChIInChI=1S/C18H18N4O3/c1-12-11-19-21-22(12)14-6-4-13(5-7-14)18(23)20-16-10-15(24-2)8-9-17(16)25-3/h4-11H,1-3H3,(H,20,23)
InChIKeyATJJIRKYPCTYMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2,5-Dimethoxyphenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide: A Triazole-Benzamide hDHODH Inhibitor with Quantified Immunosuppressive Differentiation


N-(2,5-dimethoxyphenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide is a synthetic 1,2,3-triazole-benzamide hybrid that acts as a human dihydroorotate dehydrogenase (hDHODH) inhibitor [1]. It belongs to a scaffold-hopping series designed to replace the isoxazole ring of leflunomide/teriflunomide with a bioisosteric 1,2,3-triazole, aiming to retain potent hDHODH inhibition while tuning physicochemical and immunosuppressive properties [1]. The compound bears a 2,5-dimethoxyaniline moiety on the benzamide nitrogen and a 5-methyl group on the triazole, features that distinguish it from both the clinical hDHODH inhibitors and earlier triazole-benzamide analogs.

Why N-(2,5-Dimethoxyphenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide Cannot Be Interchanged with Other hDHODH Inhibitors or Triazole Analogs


Generic substitution among hDHODH inhibitors fails because small structural changes in the benzamide–triazole scaffold produce large shifts in potency, lipophilicity (clogD₇.₄), and immunosuppressive activity [1]. The 2,5-dimethoxy substitution pattern on the aniline ring and the 5-methyl group on the 1,2,3-triazole are not interchangeable with other regioisomers or substituents—each variant generates a unique IC₅₀ against hDHODH (ranging from 1.5 μM to >30 μM within the same series) and a distinct PBMC antiproliferative profile [1]. The quantitative evidence below demonstrates exactly where this specific compound diverges from its closest structural analogs and from the reference inhibitor teriflunomide.

Quantitative Differentiation Evidence for N-(2,5-Dimethoxyphenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide


hDHODH Enzyme Inhibition Potency: Quantitative IC₅₀ Gap vs. Teriflunomide and Closest Series Analogs

In a head-to-head recombinant human DHODH assay using the DCIP-linked method, N-(2,5-dimethoxyphenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide (reported as compound 4o) inhibited hDHODH with an IC₅₀ of 2.1 μM, while the clinical reference teriflunomide gave an IC₅₀ of 1.2 μM under identical conditions [1]. Within the same paper, the closest structural analog (compound 4n, bearing a 3,5-dimethoxyphenyl substituent) showed an IC₅₀ of 7.1 μM, and compound 4m (4-methoxy substituent) exhibited an IC₅₀ >30 μM [1]. This establishes a 3.4-fold loss of potency relative to teriflunomide but a 3.4-fold gain over the nearest regioisomer analog 4n, and a >14-fold advantage over the 4-methoxy analog 4m.

hDHODH inhibition IC₅₀ enzyme assay scaffold-hopping teriflunomide

Immunosuppressive Activity in PBMCs: Anti-Proliferative Efficacy Relative to Teriflunomide

In anti-CD3/anti-CD28 stimulated human peripheral blood mononuclear cells (PBMCs), compound 4o suppressed proliferation with an efficacy described as 'similar' to that of teriflunomide at a tested concentration range of 1–30 μM [1]. While exact IC₅₀ values for PBMC proliferation were not tabulated, the dose-response curves overlapped within the 10–30 μM window, and compound 4o achieved >50% inhibition at 30 μM, a threshold comparable to teriflunomide [1]. In contrast, structural analogs 4d and 5j, which showed equal or better enzyme IC₅₀ (2.1 and 1.5 μM respectively), were not reported to exhibit matching cellular activity, suggesting that enzyme potency alone does not predict cell-based immunosuppressive performance [1].

immunosuppression PBMC proliferation IC₅₀ teriflunomide cell-based assay

Lipophilicity (clogD₇.₄) Differentiation Within the Triazole-Benzamide Series

The calculated distribution coefficient at pH 7.4 (clogD₇.₄) for compound 4o was 2.8, positioning it in the optimal range for oral absorption. This is lower than the 3.3 clogD₇.₄ of teriflunomide, predicting reduced non-specific protein binding while maintaining passive permeability [1]. Within the series, compound 4d (IC₅₀ 2.1 μM) had a higher clogD₇.₄ of 3.1, and compound 5j (IC₅₀ 1.5 μM) had a lower clogD₇.₄ of 2.2 [1]. The 2,5-dimethoxyphenyl-5-methyltriazole combination of compound 4o delivers a clogD₇.₄ of 2.8 that balances solubility and membrane penetration—a parameter that cannot be assumed for any other member of the series.

lipophilicity clogD₇.₄ drug-likeness SAR permeability

Structural and Pharmacophoric Differentiation from Clinical hDHODH Inhibitors

Compound 4o replaces the isoxazole ring of leflunomide/teriflunomide with a bioisosteric 1,2,3-triazole, but adds a 5-methyl substituent on the triazole and a 2,5-dimethoxyphenyl group on the benzamide nitrogen—modifications absent in teriflunomide [1]. Compared to brequinar (a quinoline carboxylate hDHODH inhibitor, IC₅₀ ~10 nM), compound 4o is ~200-fold less enzyme-potent, but brequinar lacks selective immunosuppressive activity and is primarily an antineoplastic agent with a different therapeutic index [1]. The 1,2,3-triazole placement via CuAAC click chemistry also provides synthetic modularity—the 5-methyltriazole regioisomer cannot be accessed through the same synthetic route as the 4-substituted triazole, making this specific connectivity a distinct chemical entity with its own SAR landscape [1].

scaffold-hopping bioisosterism 1,2,3-triazole teriflunomide brequinar

Selectivity Profile Against Adenosine Receptors: Off-Target Binding Data

In radioligand displacement assays, N-(2,5-dimethoxyphenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide exhibited Ki values of 1.81 μM at human adenosine A3 receptor and 4.36 μM at human adenosine A2a receptor [1]. This indicates that at concentrations approaching its hDHODH IC₅₀ (2.1 μM), the compound begins to engage adenosine A3 receptors, representing a potential polypharmacology that is not observed for teriflunomide (which lacks significant adenosine receptor affinity). While this may be considered a selectivity liability, it also differentiates this compound from purely hDHODH-selective inhibitors and may contribute to the observed cellular immunosuppressive profile.

selectivity adenosine receptor off-target A3 receptor binding assay

Application Scenarios Where N-(2,5-Dimethoxyphenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide Provides Measurable Advantages


Immunosuppressive Probe Compound for hDHODH Mechanism-of-Action Studies in Autoimmune Disease Models

With demonstrated hDHODH inhibition (IC₅₀ 2.1 μM) and PBMC antiproliferative activity comparable to teriflunomide, this compound is suited as a tool molecule for dissecting pyrimidine depletion-mediated immunosuppression in rheumatoid arthritis or multiple sclerosis models, especially where the clinical standard teriflunomide serves as a positive control [1].

Scaffold-Hopping Medicinal Chemistry Campaigns Targeting hDHODH with Click-Chemistry Modularity

The 1,2,3-triazole core installed via CuAAC click chemistry, combined with the quantitative SAR data available on substituent effects (e.g., 3.4-fold loss by moving from 2,5-dimethoxy to 3,5-dimethoxy), provides a well-characterized starting point for derivatization campaigns that require rapid analog synthesis with predictable potency and lipophilicity outcomes [1].

Dual-Target hDHODH/Adenosine Receptor Polypharmacology Investigation

Because this compound binds both hDHODH (IC₅₀ 2.1 μM) and adenosine A3 receptor (Ki 1.81 μM) at similar concentration ranges, it can serve as a dual-pathway probe in systems where simultaneous modulation of pyrimidine biosynthesis and adenosinergic signaling is hypothesized, such as in certain tumor microenvironments or inflammatory niches [1][2].

Reference Compound for Triazole-Benzamide SAR Libraries and Pharmacokinetic Profiling

With a clogD₇.₄ of 2.8—distinct from the higher (3.1) and lower (2.2) extremes within its series—this compound is a suitable reference for solubility, permeability, and protein-binding assays during lead optimization, enabling direct comparison against close analogs 4d and 5j under standardized conditions [1].

Quote Request

Request a Quote for N-(2,5-dimethoxyphenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.